molecular formula C27H22F3NO5S3 B11657533 dimethyl 2-[2,2,6-trimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[2,2,6-trimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11657533
M. Wt: 593.7 g/mol
InChI Key: ZIMLIKJNVLEXDL-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-{2,2,6-TRIMETHYL-3-SULFANYLIDENE-1-[4-(TRIFLUOROMETHYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-{2,2,6-TRIMETHYL-3-SULFANYLIDENE-1-[4-(TRIFLUOROMETHYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically includes the formation of the tetrahydroquinoline core, followed by the introduction of the trifluoromethylbenzoyl group, and finally the incorporation of the dithiole-dicarboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonylidene group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylbenzoyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-DIMETHYL 2-{2,2,6-TRIMETHYL-3-SULFANYLIDENE-1-[4-(TRIFLUOROMETHYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonylidene group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the trifluoromethylbenzoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and dithiole-dicarboxylates. What sets 4,5-DIMETHYL 2-{2,2,6-TRIMETHYL-3-SULFANYLIDENE-1-[4-(TRIFLUOROMETHYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    Tetrahydroquinoline derivatives: Known for their pharmacological activities.

    Dithiole-dicarboxylates: Used in various chemical reactions and as intermediates in organic synthesis.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C27H22F3NO5S3

Molecular Weight

593.7 g/mol

IUPAC Name

dimethyl 2-[2,2,6-trimethyl-3-sulfanylidene-1-[4-(trifluoromethyl)benzoyl]quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H22F3NO5S3/c1-13-6-11-17-16(12-13)18(25-38-19(23(33)35-4)20(39-25)24(34)36-5)21(37)26(2,3)31(17)22(32)14-7-9-15(10-8-14)27(28,29)30/h6-12H,1-5H3

InChI Key

ZIMLIKJNVLEXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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